molecular formula C15H12ClN5O B11205445 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205445
M. Wt: 313.74 g/mol
InChI Key: TVFMYAXQJNSXQP-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazole compounds.

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazole ring with chlorophenyl and pyridinyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H12ClN5O/c16-11-4-6-13(7-5-11)21-10-14(19-20-21)15(22)18-9-12-3-1-2-8-17-12/h1-8,10H,9H2,(H,18,22)

InChI Key

TVFMYAXQJNSXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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